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Cat. No.: B1680797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member

of the G protein-coupled receptor superfamily. Initially investigated for its potential therapeutic

applications in obesity and type 2 diabetes due to its role in lipolysis and thermogenesis, BRL-
37344 has become a valuable pharmacological tool for elucidating the physiological and

pathophysiological roles of the β3-adrenoceptor. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties of BRL-37344. It details its binding affinities and functional potencies at the three β-

adrenoceptor subtypes, explores its downstream signaling pathways, and provides

methodologies for key in vitro assays.

Chemical Structure and Physicochemical Properties
BRL-37344, with the IUPAC name 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-

hydroxyethyl]amino]propyl]phenoxy]acetic acid, is a synthetic organic compound.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

2-[4-[(2R)-2-[[(2R)-2-(3-

chlorophenyl)-2-

hydroxyethyl]amino]propyl]phe

noxy]acetic acid

[1]

CAS Number 114333-71-0 [1]

Molecular Formula C₁₉H₂₂ClNO₄ [1]

Molecular Weight 363.84 g/mol [1]

Appearance White to off-white solid [2]

Solubility
Soluble in water (as sodium

salt)
[3]

SMILES
C--INVALID-LINK--NC--

INVALID-LINK--O
[1]

InChI

InChI=1S/C19H22ClNO4/c1-

13(21-11-18(22)15-3-2-4-

16(20)10-15)9-14-5-7-17(8-6-

14)25-12-19(23)24/h2-

8,10,13,18,21-22H,9,11-

12H2,1H3,

(H,23,24)/t13-,18+/m1/s1

[1]

Pharmacological Properties
BRL-37344 is characterized by its high selectivity and agonist activity at the β3-adrenoceptor

compared to the β1- and β2-adrenoceptor subtypes. This selectivity profile has made it an

invaluable tool for differentiating the physiological functions of the β3-AR.

Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a compound for a

receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is

competed off by the unlabeled compound of interest (in this case, BRL-37344). The
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concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand

is the IC50, which can then be converted to the inhibition constant (Ki).

The binding affinities of BRL-37344 for the human β1, β2, and β3-adrenoceptors, determined

using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, are

presented below. It is important to note that reported Ki values can vary between studies due to

differences in experimental conditions.

Receptor Subtype Ki (nM) Reference(s)

β1-adrenoceptor ~1750 - 5190

β2-adrenoceptor ~1120 - 3080

β3-adrenoceptor ~287 - 355

Functional Potency (EC50) and Efficacy
Functional assays measure the biological response elicited by a compound. For Gs-coupled

receptors like the β-adrenoceptors, a common readout is the accumulation of cyclic adenosine

monophosphate (cAMP). The EC50 value represents the concentration of an agonist that

produces 50% of the maximal response.

The potency of BRL-37344 has been assessed in various cellular systems. In CHO cells

expressing the human β3-adrenoceptor, BRL-37344 stimulates cAMP accumulation with high

potency. It is also a potent agonist in stimulating lipolysis in brown adipocytes.

Assay Cell/Tissue Type EC50 (nM) Reference(s)

cAMP Accumulation
CHO cells (human β3-

AR)
~15

Lipolysis Rat Brown Adipocytes ~3.3

Respiration Rat Brown Adipocytes Potent stimulation

Signaling Pathways
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Activation of the β3-adrenoceptor by BRL-37344 initiates a cascade of intracellular signaling

events. While the canonical pathway involves the activation of adenylyl cyclase and the

production of cAMP, BRL-37344 has also been shown to trigger non-canonical, cAMP-

independent signaling pathways.

Canonical Gs-cAMP Pathway
Upon binding of BRL-37344, the β3-adrenoceptor undergoes a conformational change, leading

to the activation of the associated heterotrimeric G protein, Gs. The activated α-subunit of Gs

(Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.

cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which

phosphorylates various downstream targets to mediate physiological responses such as

lipolysis and thermogenesis.

BRL-37344 β3-Adrenoceptorbinds Gs Proteinactivates Adenylyl Cyclasestimulates

cAMP

produces

ATP

converted by Protein Kinase Aactivates Physiological Response
(e.g., Lipolysis)

mediates

BRL-37344 β3-Adrenoceptorbinds Gi Proteinactivates eNOS (inactive)activates eNOS (active)
(phosphorylated)

phosphorylation

Nitric Oxide (NO)

produces

L-Arginine

converted by Vasodilationmediates
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BRL-37344 β3-Adrenoceptor AMPKactivates SIRT1activates mTORinhibits Cellular Protection
& Metabolism

regulates

Preparation

Incubation

Separation & Counting

Data Analysis

Prepare Reagents:
- BRL-37344 dilutions

- Radioligand ([³H]-CGP 12177)
- Cell membranes

Set up 96-well plate:
- Total binding

- Non-specific binding
- Competition wells

Incubate at RT
(60-90 min)

Rapid Filtration

Wash Filters

Scintillation Counting

Calculate Specific Binding

Plot Competition Curve

Calculate IC50 and Ki

 

Cell Preparation

Agonist Stimulation

cAMP Detection

Data Analysis

Seed CHO-β3-AR cells

Grow to confluency

Wash cells

Add BRL-37344 dilutions

Incubate at 37°C

Lyse cells

Perform cAMP assay

Read plate

Generate standard curve

Calculate cAMP concentration

Plot dose-response curve

Determine EC50
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-
adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in
human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-
adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human
atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [BRL-37344: A Technical Guide to its Chemical
Properties and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680797#brl-37344-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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